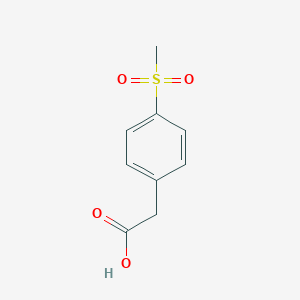

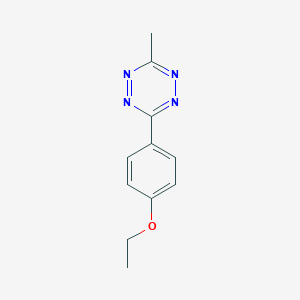

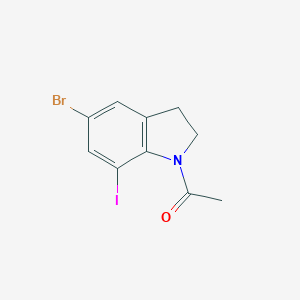

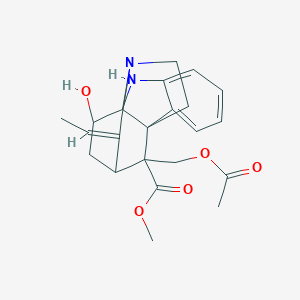

![molecular formula C26H38O5 B058332 (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate CAS No. 114495-95-3](/img/structure/B58332.png)

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate, also known as Resolvin D1 (RvD1), is a bioactive lipid mediator derived from omega-3 fatty acids. It is a potent anti-inflammatory and pro-resolving molecule that plays a crucial role in the resolution of inflammation and tissue repair.

Mecanismo De Acción

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 exerts its anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, namely, ALX/FPR2 and GPR32. The activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, and the induction of anti-inflammatory pathways, such as IL-10 and TGF-β. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes the clearance of apoptotic cells and debris by macrophages, which is crucial for the resolution of inflammation and tissue repair.

Biochemical and Physiological Effects:

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have various biochemical and physiological effects in different organs and tissues. In the lung, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neutrophil infiltration, cytokine production, and oxidative stress, and promotes the resolution of inflammation and tissue repair. In the liver, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces steatosis, inflammation, and fibrosis, and improves liver function. In the brain, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neuroinflammation, oxidative stress, and neuronal damage, and improves cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has several advantages for lab experiments, including its potent anti-inflammatory and pro-resolving effects, its ability to promote tissue repair and regeneration, and its neuroprotective effects. However, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has some limitations, including its short half-life, its susceptibility to degradation, and its complex synthesis.

Direcciones Futuras

There are several future directions for the study of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1. One direction is the development of stable analogs and mimetics of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 that can overcome its limitations and have improved pharmacokinetic properties. Another direction is the investigation of the role of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 in various human diseases, such as inflammatory bowel disease, diabetes, and cancer. Moreover, the identification of new targets and signaling pathways of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 can provide new insights into its mechanism of action and therapeutic potential.

Métodos De Síntesis

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 is synthesized from the omega-3 fatty acid, docosahexaenoic acid (DHA), through a series of enzymatic reactions. The first step is the conversion of DHA to 17S-hydroxy-DHA (17S-HDHA) by the enzyme 15-lipoxygenase (15-LOX). The 17S-HDHA is then converted to RvD1 by the action of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) in the presence of aspirin.

Aplicaciones Científicas De Investigación

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been extensively studied in various preclinical models of inflammation, pain, and tissue repair. It has been shown to have potent anti-inflammatory and pro-resolving effects in acute and chronic inflammatory conditions, such as sepsis, acute lung injury, and arthritis. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes tissue repair and regeneration in various organs, including the liver, brain, and heart. Moreover, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Propiedades

Número CAS |

114495-95-3 |

|---|---|

Nombre del producto |

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

Fórmula molecular |

C26H38O5 |

Peso molecular |

430.6 g/mol |

Nombre IUPAC |

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C26H38O5/c1-2-3-6-9-21(27)14-12-20-13-19-25(29)24(20)10-7-4-5-8-11-26(30)31-23-17-15-22(28)16-18-23/h12,14-18,20-21,24,27-28H,2-11,13,19H2,1H3/b14-12+/t20-,21-,24+/m0/s1 |

Clave InChI |

CABYOFUKVRIDJY-VJHXMIFPSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

SMILES |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

SMILES canónico |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

Sinónimos |

11-deoxyprostaglandin E1 4-hydroxyphenyl ester 11-DP-E1-HP 4-hydroxyphenyl 11-deoxyprostaglandin E1 este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

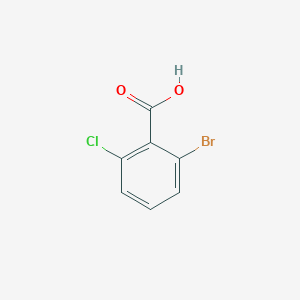

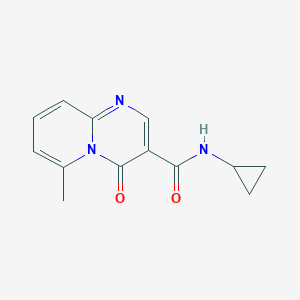

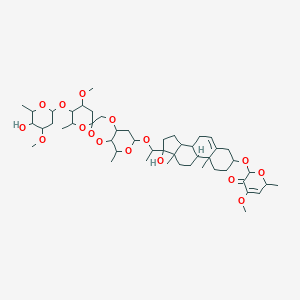

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)